1,3-Diazido-2-propanol
Overview
Description
1,3-Diazido-2-propanol is an organic compound with the molecular formula C₃H₆N₆O It is characterized by the presence of two azido groups (-N₃) attached to the first and third carbon atoms of a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazido-2-propanol can be synthesized through the reaction of epichlorohydrin with sodium azide. The reaction involves the nucleophilic substitution of the chlorine atoms in epichlorohydrin by azide ions, resulting in the formation of this compound. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazido-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 1,3-diamino-2-propanol.
Scientific Research Applications
1,3-Diazido-2-propanol has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Materials Science: It is used in the preparation of energetic materials and polymers due to the high energy content of the azido groups.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-diazido-2-propanol and its derivatives involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The azido groups can also be reduced to amines, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2-propanol: Similar structure but with amino groups instead of azido groups.
1,3-Diazido-2-butanol: Similar structure but with an additional carbon atom in the backbone.
1,2,3-Triazole Derivatives: Compounds formed from the cycloaddition of azides and alkynes.
Uniqueness
1,3-Diazido-2-propanol is unique due to the presence of two azido groups, which impart high reactivity and energy content. This makes it a valuable compound in the synthesis of energetic materials and in click chemistry for the formation of triazole rings .
Properties
IUPAC Name |
1,3-diazidopropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-8-6-1-3(10)2-7-9-5/h3,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVPEHHHGCEGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=[N+]=[N-])O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205621 | |
Record name | 1,3-Diazido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-48-0 | |
Record name | 1,3-Diazido-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57011-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazido-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazidopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 1,3-Diazido-2-propanol?
A1: this compound is an organic compound with the molecular formula C3H6N6O. Its structure consists of a propane chain with a hydroxyl group (OH) on the central carbon (C2), and azido groups (N3) on the terminal carbons (C1 and C3).
Q2: What makes this compound useful in organic synthesis?
A2: The presence of both azido and hydroxyl groups makes this compound a valuable building block for more complex molecules. Azides are versatile functional groups that can readily participate in various chemical reactions, such as click chemistry and the formation of nitrogen-containing heterocycles. [, ]
Q3: Can you provide an example of this compound's use in catalytic asymmetric synthesis?
A3: Researchers have successfully demonstrated the catalytic enantioselective desymmetrization of this compound. This reaction utilizes a copper catalyst with a chiral bisoxazoline ligand ((S,S)-Ph-Box) to control the stereochemistry of the product. [, ]
Q4: What type of products can be formed through this desymmetrization reaction?
A4: The desymmetrization reaction using 1,3-diazidoisopropyl diazo(aryl)acetates as starting materials yields cyclic α-imino esters. These cyclic α-imino esters are formed through the intramolecular interception of alkyl azides by copper-carbenoids generated in situ. [, ]
Q5: How efficient and selective is this catalytic desymmetrization reaction?
A5: The reported catalytic enantioselective desymmetrization shows promising results, achieving good to excellent yields and high enantiomeric excesses (up to 97%). [] This highlights the potential of this methodology for synthesizing enantiomerically pure compounds.
Q6: Beyond asymmetric synthesis, are there other applications of this compound?
A6: Yes, this compound has been explored as a starting material for synthesizing branched urethane-triazole polymers. [, ] These polymers have potential applications in various fields, including materials science and biomedical engineering.
Q7: What is known about the mutagenicity of this compound?
A7: Research indicates that this compound exhibits high mutagenic activity in both plant (Arabidopsis thaliana) and bacterial (Salmonella typhimurium) models. [] This finding emphasizes the importance of handling this compound with caution and adhering to appropriate safety measures.
Q8: Has the solution structure of this compound been investigated?
A8: Yes, studies employing infrared spectroscopy and quantum chemical calculations have provided insights into the solution structure of this compound and other azidoalcohols. [, ] This information contributes to a deeper understanding of its reactivity and interactions with other molecules.
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